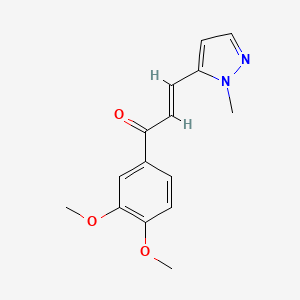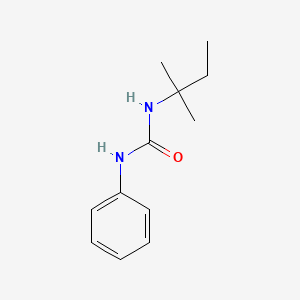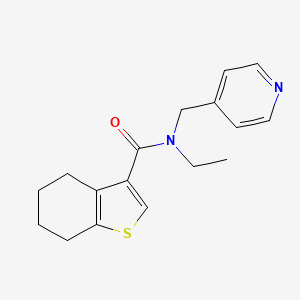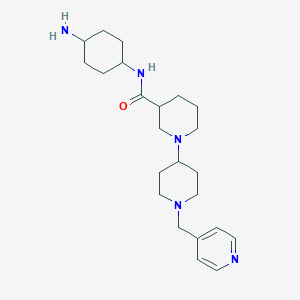![molecular formula C18H19NO B5437046 1-[(2-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5437046.png)
1-[(2-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline is a chemical compound with a complex structure that has been extensively studied in recent years. This compound belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities. The synthesis of this compound is a complex process that requires specialized knowledge and techniques. This compound has been studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.
科学的研究の応用
1-[(2-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline has been studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
作用機序
The mechanism of action of 1-[(2-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline is not fully understood. However, it is believed to exert its biological effects through various mechanisms, including the modulation of oxidative stress, inflammation, and apoptosis. It has also been shown to interact with various molecular targets, including enzymes and receptors, which may contribute to its biological activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to possess antioxidant properties, which may protect cells from oxidative damage. It has also been shown to exhibit anti-inflammatory properties, which may reduce inflammation and pain. Additionally, it has been shown to exhibit anticancer properties, which may inhibit the growth and proliferation of cancer cells.
実験室実験の利点と制限
1-[(2-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline has several advantages and limitations for lab experiments. One advantage is that it exhibits a range of biological activities, which makes it a useful tool for studying various biological processes. Another advantage is that it is relatively easy to synthesize, which makes it accessible to researchers. However, one limitation is that its mechanism of action is not fully understood, which may limit its usefulness in certain applications. Additionally, its potential toxicity and side effects must be carefully considered when using it in lab experiments.
将来の方向性
There are several future directions for research on 1-[(2-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline. One direction is to further investigate its mechanism of action and molecular targets, which may provide insights into its biological activity. Another direction is to explore its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. Additionally, further studies are needed to determine its potential toxicity and side effects, which may inform its use in clinical applications. Finally, future research may focus on the development of new synthetic methods for this compound, which may improve its accessibility and usefulness in scientific research.
合成法
The synthesis of 1-[(2-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline involves several steps. The first step is the condensation of 2-methylbenzaldehyde with cyclohexanone in the presence of a catalyst such as piperidine. This reaction yields 1-(2-methylphenyl)-2-cyclohexen-1-one. The second step involves the reduction of the double bond in the cyclohexenone ring using a reducing agent such as sodium borohydride. This reaction yields 1-(2-methylphenyl)-2-cyclohexanol. The third step involves the acetylation of the alcohol group using acetic anhydride in the presence of a catalyst such as pyridine. This reaction yields this compound.
特性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(2-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-14-7-2-3-9-16(14)13-18(20)19-12-6-10-15-8-4-5-11-17(15)19/h2-5,7-9,11H,6,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDOJEBABSSIKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198919 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethyl)dimethylamine oxalate](/img/structure/B5436971.png)

![3-{1-[3-(pyridin-3-yloxy)propyl]-1H-imidazol-2-yl}phenol](/img/structure/B5436996.png)

![2,4,6-trimethyl-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5437008.png)
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1(2H)-pyridinyl]-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5437009.png)
![N-[1-{[2-(1-adamantyl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-fluorobenzamide](/img/structure/B5437017.png)


![6-{[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B5437024.png)
![[2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethyl]amine hydrochloride](/img/structure/B5437025.png)
![1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-3-(4-nitrophenyl)-2-propen-1-one](/img/structure/B5437027.png)
